3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S2/c1-25-19-7-6-16(10-17(19)20)27(23,24)21-11-18(22)14-4-2-13(3-5-14)15-8-9-26-12-15/h2-10,12,18,21-22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNNAJTZMIRUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it has a molecular weight of approximately 409.89 g/mol. Its structure features a sulfonamide group, which is crucial for its biological activity. The presence of a thiophene ring enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Sulfonamides have historically been used as antimicrobial agents. Recent studies indicate that derivatives of sulfonamide, including 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide, exhibit significant antimicrobial properties against a range of pathogens.
Case Study: Antibacterial Efficacy
In a study published in Pharmaceutical Biology, researchers evaluated the antibacterial activity of several sulfonamide derivatives. The results demonstrated that compounds with similar structures to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of sulfonamide derivatives have been extensively researched. The compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study published in Cancer Letters reported that modifications to the sulfonamide structure significantly enhanced cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was attributed to its interaction with specific cellular pathways .
Enzyme Inhibition
Enzyme inhibition is another critical area where this compound may find applications. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, which is vital for bacterial growth.
Data Table: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 3-chloro-N-{...} | Dihydropteroate Synthase | 12 | |
| Other Sulfonamides | Dihydropteroate Synthase | 15 | |
| Control | Dihydropteroate Synthase | >50 |
Anti-inflammatory Effects
Sulfonamides have also been investigated for their anti-inflammatory properties. The compound may exhibit these effects through the inhibition of inflammatory mediators.
Case Study: Anti-inflammatory Activity
Research published in Journal of Medicinal Chemistry demonstrated that certain sulfonamide derivatives could reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
N-(2-(2-(4-(3-Cyanophenyl)Piperazin-1-yl)Ethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide (3a)
- Structural Differences: Replaces the sulfonamide group with a benzamide. Incorporates a piperazine ring linked to a 3-cyanophenyl group instead of the hydroxyethyl-thiophene-phenyl chain.
- Synthesis & Properties: Yield: 32% after dual chromatography purification (normal-phase and reverse-phase) . Higher molecular weight (due to the piperazine-cyanophenyl moiety) likely reduces solubility compared to the target sulfonamide. The cyanophenyl group may enhance dipole interactions in receptor binding.
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Ethoxy)Ethyl)Benzamide (3b)
- Structural Differences :
- Similar benzamide core but includes a trifluoromethylphenyl-piperazine substituent.
- Lacks the chlorine and methoxy groups on the benzene ring.
- Synthesis & Properties: Purified via normal-phase chromatography, suggesting comparable challenges in isolating polar intermediates . The trifluoromethyl group increases lipophilicity and metabolic stability, which could be advantageous in CNS-targeting drugs.
N-[2-({(2E)-3-(4-Chlorophenyl)Prop-2-en-1-ylAmino}Methyl)Phenyl]-N-(2-Hydroxyethyl)-4-Methoxybenzenesulfonamide
- Structural Differences: Contains a propenyl linker with a 4-chlorophenyl group and methylamino substitution. Retains the 4-methoxybenzenesulfonamide core but replaces the thiophene-phenyl group with a chlorophenyl-propenyl chain.
- Functional Implications :
3-Chloro-N-(3-Furylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzenesulfonamide
- Structural Differences :
- Dual substitution with furan-3-ylmethyl and thiophen-2-ylmethyl groups on the sulfonamide nitrogen.
- Lacks the hydroxyethylamine side chain present in the target compound.
- Functional Implications: The furan and thiophene groups introduce distinct electronic profiles (furan is less electron-rich than thiophene) .
Comparative Analysis Table
Research Findings and Implications
- Activity Predictions :
- Solubility Trade-offs : While the target compound’s hydroxyethyl group improves water solubility, bulky substituents (e.g., thiophene-phenyl) may limit bioavailability.
Biological Activity
The compound 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide (CAS Number: 2320544-61-2) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.9 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2320544-61-2 |
| Molecular Formula | C₁₉H₁₆ClN₁O₂S |
| Molecular Weight | 357.9 g/mol |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives containing a thiophene moiety have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, which are often overexpressed in tumor cells, contributing to chemotherapy resistance .
Case Study: Binding Affinity and Cytotoxicity
In a study evaluating compounds with a similar core structure, it was found that some exhibited binding affinities (Ki values) of approximately 0.3–1 μM to Mcl-1 and Bcl-2. These compounds also demonstrated cytotoxicity against tumor cells with IC50 values less than 10 μM, indicating their potential as effective apoptosis inducers through mitochondrial pathways .
The mechanism by which these compounds induce apoptosis involves the inhibition of anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. Specifically, compounds were shown to bind to the BH3-binding groove on Bcl-xL, mimicking the action of known inhibitors like ABT-737 .
Other Biological Activities
In addition to anticancer effects, sulfonamide derivatives have been reported to possess various other biological activities:
- Antifungal Activity : Some derivatives have shown high antifungal activity against pathogens such as Candida albicans and Aspergillus niger.
- Antibacterial Activity : Compounds similar in structure have demonstrated efficacy against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
- Anti-inflammatory Properties : Certain sulfonamide derivatives have been investigated for their role in inhibiting inflammatory pathways, potentially offering therapeutic benefits in conditions like diabetes and cardiovascular diseases .
Summary of Key Studies
Future Directions
Further research is warranted to optimize the structure of this compound for enhanced efficacy and selectivity against cancer cells while minimizing side effects. Investigations into its pharmacokinetics and toxicity profiles will be essential for potential clinical applications.
Q & A
Q. What are the standard synthetic routes for preparing 3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide?
The compound can be synthesized via a sulfonamide coupling reaction. A common approach involves reacting a sulfonyl chloride derivative (e.g., 3-chloro-4-methoxybenzenesulfonyl chloride) with a substituted ethanolamine derivative containing the thiophenyl group. For example, 2-amino-2-[4-(thiophen-3-yl)phenyl]ethanol may be used as the nucleophile under Schotten-Baumann conditions (base-catalyzed, aqueous-organic biphasic system). Purification typically employs column chromatography, and characterization relies on / NMR, UV-Vis, and high-resolution mass spectrometry .
Q. How is the structural integrity of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, similar sulfonamide derivatives have been analyzed using SC-XRD at 290 K, with refinement software (e.g., SAINT, SADABS) ensuring data accuracy (-factor < 0.03 ^1H ^{13}C $ NMR to verify proton environments and substituent connectivity, and IR spectroscopy to confirm sulfonamide (S=O) and hydroxyl (O-H) functional groups .
Q. What methodologies are recommended for assessing solubility and stability under experimental conditions?
Solubility profiling should be performed in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectrophotometry. Stability studies under varying pH (1–13), temperatures (4–60°C), and light exposure require HPLC monitoring over 24–72 hours. For hygroscopic or light-sensitive compounds, storage at -20°C in amber vials with desiccants is advised .
Q. How can reaction yields be optimized for intermediates in the synthesis pathway?
Design of Experiments (DoE) frameworks, such as factorial designs, are effective for optimizing reaction parameters (temperature, molar ratios, catalyst loading). For instance, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of residence time and mixing, improving yields by 15–20% compared to batch methods. Real-time analytics (e.g., inline FTIR) further enhance process efficiency .
Advanced Research Questions
Q. How can computational tools predict the compound’s reactivity or interactions with biological targets?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) model electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) identifies potential binding pockets, with scoring functions () prioritizing high-affinity interactions. PubChem-derived InChIKey and SMILES strings enable database mining for analogous bioactive compounds .
Q. What strategies resolve contradictions in biological activity data across studies?
Meta-analysis of dose-response curves (EC/IC) and toxicity profiles should account for assay variability (cell lines, incubation times). Orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional activity) validate mechanisms. For instance, discrepancies in IC values may arise from differences in membrane permeability, which can be tested via parallel artificial membrane permeability assays (PAMPA) .
Q. How are regioselectivity challenges addressed during functionalization of the thiophene ring?
Directed ortho-metalation (DoM) using lithium amide bases (e.g., LDA) enables selective substitution at the thiophene’s 5-position. Transition-metal catalysis (e.g., Pd-catalyzed C-H activation) with directing groups (e.g., pyridine) further enhances selectivity. Reaction progress should be monitored via NMR (if fluorinated reagents are used) or LC-MS to track byproduct formation .
Q. What analytical workflows characterize degradation products under forced-stress conditions?
Accelerated degradation studies (40°C/75% RH for 4 weeks) combined with UPLC-QTOF-MS identify hydrolytic or oxidative byproducts. Fragmentation patterns (MS/MS) and isotopic labeling () clarify degradation pathways. For photodegradation, ICH Q1B guidelines recommend exposure to UV (320–400 nm) and visible light, followed by photodiode array (PDA) detection to track spectral shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
